8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Structure: It contains fused rings, including a thiadiazine ring and a pyridine ring.
Functional Groups: Fluorophenyl, methoxyphenyl, and a cyano group (carbonitrile).
Properties
Molecular Formula |
C21H18FN3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-17-8-6-16(7-9-17)24-12-25-20(26)10-18(14-2-4-15(22)5-3-14)19(11-23)21(25)28-13-24/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
LWYMDDMGHSKMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, functional group transformations, and ring closures.
Key Intermediates: Formation of the thiadiazine ring and subsequent functionalization steps.
Reaction Conditions: Solvents, temperatures, and catalysts play crucial roles.
Challenges: The compound’s complexity makes large-scale production challenging.
Process Optimization: Researchers continually optimize synthetic routes for industrial scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May exhibit pharmacological effects (e.g., anticancer, antimicrobial).
Industry: Employed in the synthesis of complex molecules.
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Modulates biochemical processes, affecting cell function.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and specific substituents set it apart.
Similar Compounds: Related heterocyclic structures (e.g., pyridines, thiadiazines).
Remember, this compound’s intricate name reflects its fascinating chemistry!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
